molecular formula C5H12NO5P B1666063 2-Amino-5-phosphonopentanoic acid CAS No. 76326-31-3

2-Amino-5-phosphonopentanoic acid

Cat. No. B1666063
CAS RN: 76326-31-3
M. Wt: 197.13 g/mol
InChI Key: VOROEQBFPPIACJ-UHFFFAOYSA-N
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Description

2-Amino-5-phosphonopentanoic acid, also known as AP5 or APV, is a chemical compound used as a biochemical tool to study various cellular processes . It is a selective NMDA receptor antagonist that competitively inhibits the ligand (glutamate) binding site of NMDA receptors .


Molecular Structure Analysis

The molecular formula of this compound is C5H12NO5P . Its molecular weight is 197.13 g/mol .


Physical And Chemical Properties Analysis

This compound is a white solid . It is soluble in 1 M NH4OH (50 mg/ml) and water (5.6 mg/ml), but insoluble in organic solvents .

Scientific Research Applications

2-Amino-5-phosphonopentanoic acid has a wide range of applications in scientific research. In in vivo studies, this compound can be used to study the effects of signaling pathways on cell growth and differentiation. In in vitro studies, this compound can be used to study the effects of gene expression and metabolism on cell behavior. This compound can also be used to study the effects of drugs on cells and tissues.

In Vivo

In in vivo studies, 2-Amino-5-phosphonopentanoic acid can be used to study the effects of signaling pathways on cell growth and differentiation. For example, this compound can be used to study the effects of hormones on cell proliferation and differentiation. This compound can also be used to study the effects of drugs on cells and tissues.

In Vitro

In in vitro studies, 2-Amino-5-phosphonopentanoic acid can be used to study the effects of gene expression and metabolism on cell behavior. For example, this compound can be used to study the effects of transcription factors on gene expression and the effects of metabolic pathways on cell metabolism. This compound can also be used to study the effects of drugs on cells and tissues.

Mechanism of Action

Target of Action

DL-AP5 primarily targets N-methyl-D-aspartate (NMDA) receptors . These receptors play a crucial role in synaptic plasticity, which is a key factor in learning and memory processes.

Mode of Action

DL-AP5 acts as a selective NMDA receptor antagonist . It competitively inhibits the ligand (glutamate) binding site of NMDA receptors . This means that DL-AP5 competes with glutamate for the same binding site, thereby reducing the activation of the NMDA receptor.

Biochemical Pathways

The inhibition of NMDA receptors by DL-AP5 affects the glutamatergic signaling pathway . This can lead to a reduction in the depolarization of neurons, which in turn can affect various downstream effects such as synaptic plasticity .

Pharmacokinetics

It is known that dl-ap5 is soluble in water and ammonium hydroxide , which suggests that it can be readily absorbed and distributed in the body. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.

Result of Action

The antagonistic action of DL-AP5 on NMDA receptors can lead to a decrease in neuronal depolarization . This can result in the inhibition of NMDA-dependent synaptic plasticity, which can affect learning and memory processes .

Action Environment

The action, efficacy, and stability of DL-AP5 can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of DL-AP5 . .

Biological Activity

2-Amino-5-phosphonopentanoic acid has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been shown to have anti-oxidant, anti-viral, and anti-bacterial activities.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of enzymes involved in signal transduction pathways, as well as to interact with DNA and RNA. This compound has also been shown to have anti-inflammatory, anti-tumor, anti-oxidant, anti-viral, and anti-bacterial activities.

Advantages and Limitations for Lab Experiments

The use of 2-Amino-5-phosphonopentanoic acid in laboratory experiments has several advantages and limitations. One advantage is that this compound is a small molecule, which makes it easier to work with in laboratory experiments. Additionally, this compound is a versatile compound that can be used in a variety of research applications. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which makes it difficult to predict the effects of this compound on cells and tissues.

Future Directions

The use of 2-Amino-5-phosphonopentanoic acid in research is still in its early stages, and there is much to be explored in terms of its potential applications. Future research should focus on further elucidating the mechanism of action of this compound and its effects on cells and tissues. Additionally, future research should explore the potential of this compound as a therapeutic agent for a variety of diseases and conditions. Additionally, further research should be conducted to explore the potential of this compound as a drug delivery system, as well as its potential applications in the field of biotechnology. Finally, future research should focus on exploring the potential of this compound as a tool for studying gene expression and metabolic pathways.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-amino-5-phosphonopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOROEQBFPPIACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893701
Record name 2-Amino-5-phosphopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76326-31-3
Record name 2-Amino-5-phosphonovaleric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76326-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-phosphonovalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076326313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-phosphopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-2-Amino-5-phosphonovaleric acid
Source European Chemicals Agency (ECHA)
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Record name 2-AMINO-5-PHOSPHONOVALERATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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